

Pevalic acid reference standard purity verification

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Compound of Interest

Compound Name: *Pevalic acid*

CAS No.: 102305-65-7

Cat. No.: B564826

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Executive Summary & Strategic Context

In pharmaceutical development, Pivalic Acid (Trimethylacetic acid; Neopentanoic acid) is a critical reagent used widely as a protecting group donor (pivaloyl chloride) and in the synthesis of prodrugs (e.g., pivoxil esters). However, its persistence as a residual solvent or impurity poses significant regulatory challenges due to its potential to form genotoxic impurities (nitrosamines) and its classification under ICH Q3C.

Correction Notice: While the request specified "**Pevalic Acid**" (CAS 102305-65-7, a fungal metabolite from *Penicillium valiiabile*), the context of "drug development" and "reference standards" strongly indicates the user requires a protocol for Pivalic Acid (CAS 75-98-9). This guide focuses on Pivalic Acid, the industry-standard reagent. See Section 2 for the distinction.

The Challenge: Pivalic acid lacks a strong UV chromophore, making standard HPLC-UV purity assignment unreliable. Furthermore, its volatility (BP ~163°C) and sublimation tendency complicate Loss on Drying (LOD) and Thermogravimetric Analysis (TGA).

The Solution: This guide establishes Quantitative NMR (qNMR) as the primary reference method, supported by orthogonal GC-FID for volatile impurity profiling.

Technical Note: Identity Verification

Before purity assessment, the chemical identity must be unequivocal to avoid costly supply chain errors.

Feature	Pivalic Acid (Target)	Pevalic Acid (Distinction)
CAS	75-98-9	102305-65-7
Structure	C ₅ H ₁₀ O ₂ (2,2-Dimethylpropanoic acid)	C ₈ H ₈ O ₅ (Fungal metabolite)
Role	API Synthesis, Impurity Standard	Academic/Natural Product Research
Key Signal	9H Singlet at ~1.2 ppm (t-Butyl)	Complex multiplets (Cyclopentenone core)

Comparative Methodology: Selecting the Right Protocol

The following table compares the three primary approaches for purity verification. qNMR is the recommended Gold Standard for primary reference standard qualification.

Feature	Method A: qNMR (Primary)	Method B: GC-FID (Orthogonal)	Method C: Mass Balance
Principle	Direct molar ratio measurement against NIST-traceable internal standard.	Separation of volatile impurities based on boiling point/polarity.	100% minus sum of all impurities (Solvents + Water + Inorganics).
Traceability	High (Direct)	Medium (Requires response factors)	Low (Accumulation of errors)
Bias Risk	Minimal (Structure independent)	High (Response factor variation)	High (Misses non-volatiles/inorganics)
Suitability	Best for Potency Assignment	Best for Impurity Profiling	Not recommended for Pivalic Acid
Throughput	Medium (15-30 min/sample)	Low (30-60 min run time)	Very Low (Multiple techniques required)

Detailed Experimental Protocols

Protocol A: The Gold Standard – ¹H-qNMR Purity Assignment

Objective: Determine the absolute purity (% w/w) of Pivalic Acid with <0.5% uncertainty.

Reagents:

- Solvent: DMSO-d₆ (99.9% D) or CDCl₃ (ensure low acidity to prevent peak shifting).
- Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b) or Benzyl Benzoate. Maleic acid is preferred due to its distinct singlet at ~6.3 ppm, far from the Pivalic t-butyl signal.

Workflow:

- Weighing: Accurately weigh ~20 mg of Pivalic Acid and ~15 mg of Maleic Acid (IS) into the same vial. Use a micro-balance (d=0.001 mg).

- Critical Step: Weigh Pivalic acid rapidly or in a capped vessel to minimize sublimation loss during weighing.
- Dissolution: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.
- Acquisition:
 - Pulse Angle: 90°
 - Relaxation Delay (D1): ≥ 60 seconds (must be > 5 × T₁ of the longest proton).
 - Scans: 16 or 32 (for S/N > 300:1).
 - Temperature: 298 K.

Calculation:

Where

= Integral,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.^{[1][2][3][4]}

Protocol B: Orthogonal Impurity Profiling – GC-FID

Objective: Detect volatile organic impurities (starting materials like t-butyl chloride).

Instrument: Agilent 7890/8890 or equivalent with FID. Column: DB-FFAP or HP-INNOWax (Polar column required for free acids), 30m x 0.32mm, 0.25µm.

Parameters:

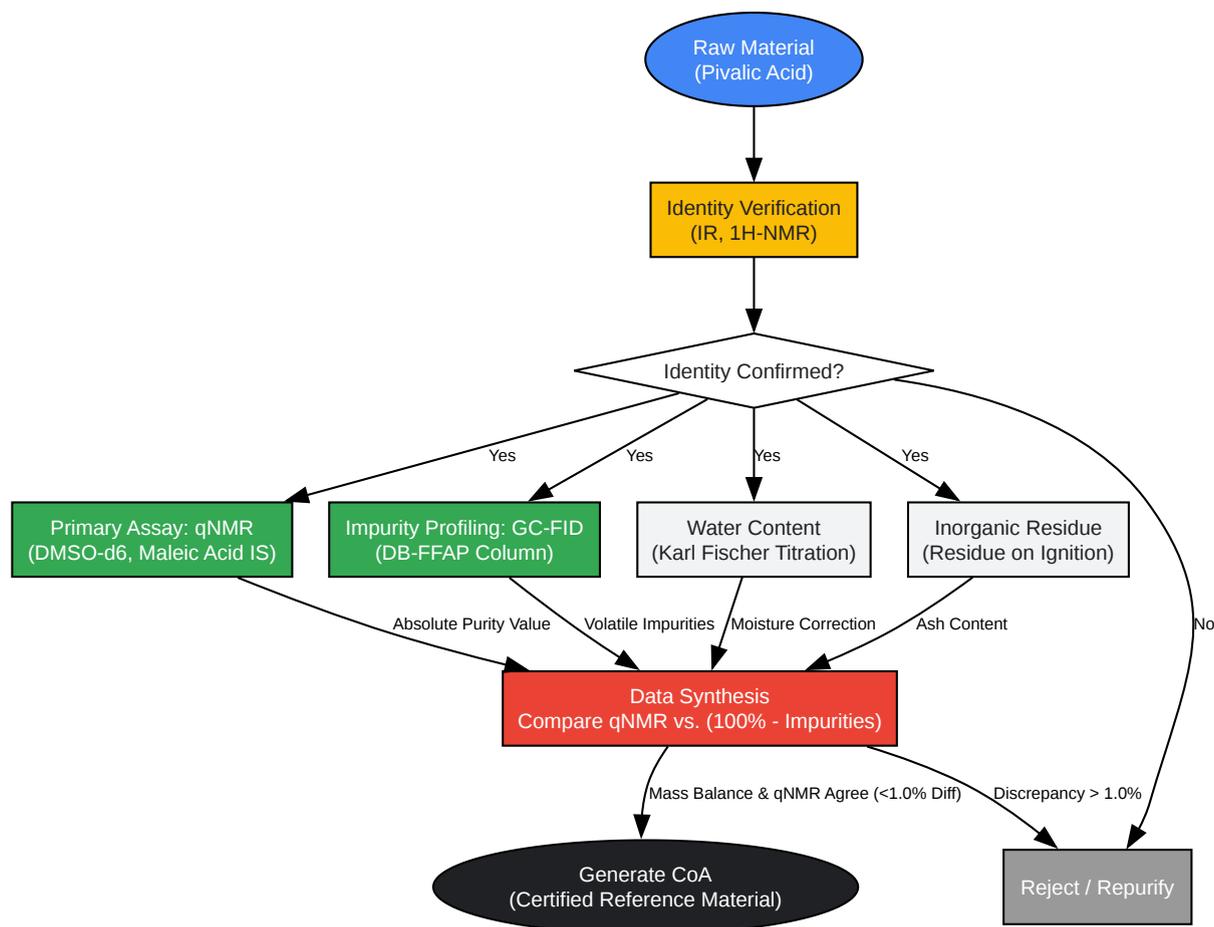
- Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
- Inlet: Split 1:50, 220°C.

- Oven Program: 50°C (hold 2 min) → 10°C/min → 220°C (hold 5 min).
- Detector: FID @ 250°C.
- Sample Prep: Dilute 100 mg Pivalic Acid in 10 mL Dichloromethane (DCM).

Data Analysis: Use "Area % Normalization" for purity estimation only if qNMR is unavailable. Otherwise, use this to report specific impurities.

Visualization: Verification Workflow

The following diagram illustrates the decision logic for certifying a Pivalic Acid reference standard.



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Figure 1: Integrated workflow for Pivalic Acid Reference Standard certification, combining qNMR potency assignment with orthogonal impurity profiling.

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